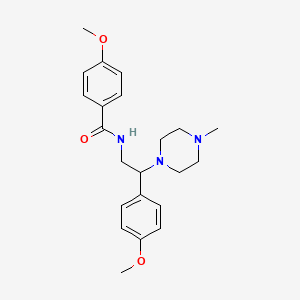

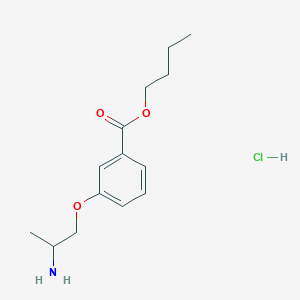

(1R)-1-(5-Isoquinolyl)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives, including compounds similar to "(1R)-1-(5-Isoquinolyl)ethylamine," involves innovative chemical reactions. For instance, the reaction of 1-ethylidene-2-formyl-1,2,3,4-tetrahydroisoquinolines with benzyne leads to dibenzindolizines, showcasing a method for constructing complex isoquinoline frameworks (Atanes et al., 1987). Furthermore, the Pictet-Spengler reaction is highlighted as a pivotal strategy in the assembly of tetrahydroisoquinoline derivatives, underscoring the versatility of this approach in synthesizing isoquinoline-based compounds (Heravi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds akin to "(1R)-1-(5-Isoquinolyl)ethylamine" can be elucidated through techniques such as X-ray diffraction, as demonstrated in the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This research provides insights into the crystal structure, confirming the spatial arrangement and bonding patterns within the molecule (Viveka et al., 2016).

Applications De Recherche Scientifique

Synthesis of Natural Products and Biologically Active Compounds : Tetrahydroisoquinolines, which are structurally related to (1R)-1-(5-Isoquinolyl)ethylamine, are used in the synthesis of natural products, particularly alkaloids, through the Pictet–Spengler Reaction. These compounds exhibit significant biological properties (Heravi, Malmir & Zadsirjan, 2018).

Antibiotic and Biological Activity : Research has identified tetrahydroquinoline derivatives, like helquinoline, which show high biological activity against bacteria and fungi. These compounds are synthesized using reactions that may involve (1R)-1-(5-Isoquinolyl)ethylamine or similar structures (Asolkar et al., 2004).

Enantioselective Separation in Chemistry : The enantipure variant of (1R)-1-(5-Isoquinolyl)ethylamine has been utilized in constructing homochiral porous metal-organic frameworks for enantioselective separation of certain compounds, demonstrating its utility in stereochemistry (Liu et al., 2016).

Enantioselective Synthesis : Compounds structurally similar to (1R)-1-(5-Isoquinolyl)ethylamine have been used for enantioselective synthesis, which is crucial in creating specific enantiomers of a compound for various applications, including pharmaceuticals (Sakai et al., 2004).

Ligand Binding and Receptor Studies : Studies on tetrahydroisoquinoline derivatives have provided insights into their binding affinities and interactions with dopamine receptors, which are significant in understanding neurological functions and potential therapeutic applications (Claudi et al., 2000).

Asymmetric Synthesis for Agriculture : The asymmetric synthesis of certain compounds, such as Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, which is an attractant for the Mediterranean fruit fly, demonstrates the application of (1R)-1-(5-Isoquinolyl)ethylamine related structures in agricultural chemistry (Raw & Jang, 2000).

Catalytic Reactions in Organic Chemistry : The compound has been used in studying the reactivity of heteroaromatic substrates in palladium(0)-catalyzed benzylic nucleophilic substitution, showcasing its importance in organic synthesis and catalysis (Legros et al., 2000).

Ligand for Complexation in Chemistry : Research involving bis[(3,5-dimethyl-1-pyrazolyl)methyl]ethylamine, a compound similar to (1R)-1-(5-Isoquinolyl)ethylamine, has demonstrated its use as a versatile ligand for complexation in cationic complexes, important for the development of new materials and catalysts (Mathieu et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

(1R)-1-isoquinolin-5-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDOKFBCSKHSEX-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(5-Isoquinolyl)ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)

![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)